molecular formula C20H19ClN2O B2853656 4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile CAS No. 2034243-19-9

4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile

Cat. No.: B2853656
CAS No.: 2034243-19-9
M. Wt: 338.84
InChI Key: BOICZEFDPGLVRU-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile is a versatile chemical compound with a unique structure that allows for numerous applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile typically involves the reaction of 4-chlorobenzoyl chloride with 3-(4-chlorophenyl)azepane in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Employed in the development of catalysts and advanced materials.

Mechanism of Action

The mechanism of action of 4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile can be compared with other similar compounds, such as:

    4-(3-(4-Chlorophenyl)azepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide: Similar structure but different functional groups.

    Azepane-1-carboxylic acid (4-chloro-phenyl)-amide: Similar azepane ring but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c21-19-10-8-16(9-11-19)18-3-1-2-12-23(14-18)20(24)17-6-4-15(13-22)5-7-17/h4-11,18H,1-3,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOICZEFDPGLVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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